(2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Monoamine oxidase Chalcone SAR Regioisomer potency

(2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a synthetic heterocyclic chalcone (furanochalcone) comprising a 3-chlorophenyl A-ring and a 5-methylfuran B-ring connected by an α,β-unsaturated carbonyl linker. It was systematically characterized by Robinson et al.

Molecular Formula C14H11ClO2
Molecular Weight 246.69
CAS No. 1449846-78-9
Cat. No. B2666563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS1449846-78-9
Molecular FormulaC14H11ClO2
Molecular Weight246.69
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H11ClO2/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+
InChIKeyNPNZPXPMIDOIDD-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1449846-78-9): A Selectively Characterized Furanochalcone MAO-B Inhibitor for Preclinical Research Sourcing


(2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a synthetic heterocyclic chalcone (furanochalcone) comprising a 3-chlorophenyl A-ring and a 5-methylfuran B-ring connected by an α,β-unsaturated carbonyl linker [1]. It was systematically characterized by Robinson et al. (2013) as compound 5n within a focused library of eighteen furanochalcone derivatives evaluated for human monoamine oxidase (MAO) inhibition [2]. The compound exhibits selective, reversible, and competitive inhibition of the MAO-B isoform with an IC50 of 344 nM, while displaying weak activity against MAO-A (IC50 = 59.5 μM), yielding a selectivity index (SI) of 173 [2].

Why Generic Furanochalcone Substitution Fails: Structural Determinants of (2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one Differentiation


Within the furanochalcone pharmacophore, seemingly minor structural modifications produce quantitatively large and functionally meaningful shifts in MAO-B inhibitory potency and isoform selectivity. Regioisomeric inversion of the carbonyl-bearing ring alters MAO-B IC50 by approximately 1.4-fold, while substituting the 5-methyl group on furan with chlorine increases MAO-B potency 2-fold but simultaneously reduces the MAO-B/MAO-A selectivity index from 173 to 164 [1]. These differences are not predictable from gross structural similarity alone and have direct consequences for experimental reproducibility, SAR interpretation, and off-target liability profiling in preclinical programs. Generic substitution with a closely related congener—even one differing by a single atom—may therefore invalidate comparative analyses or confound mechanism-of-action studies.

Quantitative Evidence Guide: Comparator-Based Differentiation of (2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1449846-78-9)


MAO-B Inhibitory Potency: 1.4-Fold Advantage Over the Regioisomeric Furan-Carbonyl Congener

The orientation of the α,β-unsaturated carbonyl relative to the two aromatic rings is a critical determinant of MAO-B inhibitory potency. The target compound (5n), in which the carbonyl group is directly attached to the 3-chlorophenyl ring (A-ring), inhibits recombinant human MAO-B with an IC50 of 0.344 μM. Its direct regioisomer (5d), in which the carbonyl is instead attached to the 5-methylfuran ring, exhibits a significantly weaker IC50 of 0.490 μM under identical assay conditions [1]. This 1.42-fold difference in potency is experimentally meaningful, as both compounds were evaluated side-by-side in the same study using the same recombinant human MAO-B enzyme preparation and kynuramine substrate [1][2].

Monoamine oxidase Chalcone SAR Regioisomer potency

MAO-B Selectivity Trade-off: 5-Methylfuran Substitution Yields Superior Isoform Selectivity vs. 5-Chlorofuran

The identity of the 5-substituent on the furan B-ring dictates a quantitative trade-off between MAO-B potency and MAO-B/MAO-A selectivity. The target compound, bearing a 5-methyl group (5n), displays an MAO-B IC50 of 0.344 μM and an MAO-A IC50 of 59.5 μM, yielding a selectivity index (SI) of 173. The 5-chlorofuran analog (5o) is 1.98-fold more potent against MAO-B (IC50 = 0.174 μM) but exhibits substantially less favorable selectivity (SI = 164), driven by a 2.08-fold increase in MAO-A affinity (IC50 = 28.6 μM vs. 59.5 μM) [1]. Thus, the 5-methyl congener achieves a 5.5% higher selectivity index despite lower absolute potency.

MAO-B selectivity Furan substitution Off-target liability

Reversible and Competitive Inhibition Mechanism: Class-Level Distinction from Irreversible MAO Inhibitors

All furanochalcones within the Robinson 2013 series, including the target compound 5n, were experimentally demonstrated to act as reversible and competitive inhibitors of MAO-B. This conclusion was established through dilution experiments: when enzyme–inhibitor mixtures pre-incubated at 10× and 100× IC50 concentrations were diluted 100-fold, MAO-B catalytic activity recovered to levels consistent with reversible binding, in contrast to the irreversible inhibitors pargyline and (R)-deprenyl, which showed no activity recovery after identical dilution [1]. Furthermore, Lineweaver-Burk kinetic analysis confirmed a competitive mode of binding with respect to the kynuramine substrate for representative congeners, a property subsequently corroborated across the broader heterocyclic chalcone scaffold by Minders et al. (2015) [1][2].

Reversible inhibition Competitive binding MAO mechanism

Benchmarking Against Clinical-Stage Reference Inhibitors: Potency Context for Preclinical Lead Assessment

Placing the target compound's MAO-B inhibitory potency in the context of established clinical reference inhibitors provides essential perspective for lead evaluation. Compound 5n (MAO-B IC50 = 0.344 μM) is approximately 3.78-fold less potent than lazabemide (MAO-B IC50 = 0.091 μM), a reversible, selective MAO-B inhibitor that reached Phase III clinical trials for Parkinson's disease [1]. For MAO-A, the target compound (IC50 = 59.5 μM) is approximately 15.2-fold weaker than toloxatone (IC50 = 3.92 μM), a clinically used reversible MAO-A inhibitor [1][2]. These benchmark comparisons establish that the target compound occupies a potency range suitable for hit-to-lead optimization rather than direct clinical candidacy, while its selectivity profile (SI = 173) substantially exceeds that of lazabemide.

Reference inhibitor Lazabemide Potency benchmarking

Evidence-Backed Research and Industrial Application Scenarios for (2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1449846-78-9)


MAO-B Inhibitor Lead Optimization and SAR Expansion Programs

The compound serves as a well-characterized starting point for medicinal chemistry campaigns targeting selective, reversible MAO-B inhibition. Its intermediate potency (MAO-B IC50 = 0.344 μM) and high selectivity (SI = 173) provide a favorable baseline from which systematic structural modifications—particularly substitution at the 3-chlorophenyl and 5-methylfuran positions—can be evaluated using the quantitative SAR framework established by Robinson et al. (2013) [1]. The demonstrated 1.42-fold regioisomer potency differential and the 5-methyl vs. 5-chloro selectivity trade-off offer validated hypotheses for further optimization.

Parkinson's Disease and Neurodegeneration Mechanistic Research

Selective, reversible MAO-B inhibitors are of high interest for Parkinson's disease research because MAO-B-mediated dopamine degradation contributes to nigrostriatal neurodegeneration, while MAO-A inhibition in the periphery carries risks of hypertensive crisis [1][2]. The target compound's SI of 173, combined with its experimentally confirmed reversible and competitive binding mode (dilution recovery demonstrated for the furanochalcone class), positions it as a suitable pharmacological tool for probing MAO-B-dependent neurochemical pathways without confounding MAO-A off-target effects [1].

Chalcone Scaffold Reference Standard for Computational Chemistry and Docking Studies

Because the compound's MAO-B IC50, MAO-A IC50, selectivity index, and inhibition modality have been quantitatively determined in a reproducible, well-documented assay system, it can serve as a calibration reference for in silico docking, molecular dynamics, and QSAR model validation [1]. Future computational studies that benchmark predicted binding affinities or selectivity against the experimentally measured values for this compound can leverage the published data as a ground-truth dataset for furanochalcone–MAO interactions.

Procurement Quality Control and Identity Verification for Academic and Industrial Screening Libraries

Given that multiple regioisomeric and positional-isomeric furanochalcones share the same molecular formula (C14H11ClO2) and nearly identical molecular weight (246.69 g/mol), analytical identity confirmation is essential for screening library integrity. The target compound can be unambiguously identified by its InChIKey (NPNZPXPMIDOIDD-BQYQJAHWSA-N) and confirmed through the published MAO-B IC50 value of 344 nM [1][2]. Any significant deviation in measured MAO-B inhibitory activity from this benchmark upon receipt may indicate isomeric contamination or degradation, providing a functional quality control readout beyond standard certificate-of-analysis parameters.

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